molecular formula C11H21ClSi B064527 1-Chloro-5-triethylsilyl-4-pentyne CAS No. 174125-30-5

1-Chloro-5-triethylsilyl-4-pentyne

Cat. No.: B064527
CAS No.: 174125-30-5
M. Wt: 216.82 g/mol
InChI Key: YOFYXFCOGXKCGG-UHFFFAOYSA-N
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Description

1-Chloro-5-triethylsilyl-4-pentyne is an organosilicon compound with the molecular formula C₁₁H₂₁ClSi It is characterized by the presence of a chloro group and a triethylsilyl group attached to a pentyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-triethylsilyl-4-pentyne can be synthesized through several methods. One common approach involves the reaction of 1-pentyne with triethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-triethylsilyl-4-pentyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of amines or ethers.

    Oxidation: Formation of alcohols.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-Chloro-5-triethylsilyl-4-pentyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-5-triethylsilyl-4-pentyne involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the triethylsilyl group can stabilize intermediates through hyperconjugation. The compound’s reactivity is influenced by the electronic and steric effects of the triethylsilyl group .

Comparison with Similar Compounds

    1-Chloro-5-trimethylsilyl-4-pentyne: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.

    5-Chloro-1-pentynyl)trimethylsilane: Another similar compound with a trimethylsilyl group.

    1-Chloro-5-trimethylsilyl-4-pentyne: Differing only in the silyl group size.

Uniqueness: 1-Chloro-5-triethylsilyl-4-pentyne is unique due to the larger triethylsilyl group, which provides different steric and electronic properties compared to its trimethylsilyl counterparts. This can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

5-chloropent-1-ynyl(triethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFYXFCOGXKCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374075
Record name (5-Chloropent-1-yn-1-yl)(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174125-30-5
Record name (5-Chloropent-1-yn-1-yl)(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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